Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYKFHBZUQTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129902 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-37-0 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the imidazo[1,5-a]pyrazine core .
Industrial Production Methods
While specific industrial production methods for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activities. This interaction can influence various biochemical pathways, leading to the desired effects in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its analogs:
Note: Direct data on the target compound are absent in the evidence; properties inferred from analogs.
Biological Activity
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H10N4O3
- Molecular Weight: 210.20 g/mol
- CAS Number: 1416447-72-7
The biological activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is primarily attributed to its interaction with various biological targets:
- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves interference with viral replication processes, potentially by inhibiting the assembly of viral nucleocapsids .
- Antioxidant Properties: The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is significant in mitigating oxidative stress-related diseases .
Pharmacological Studies
Several studies have investigated the biological effects and pharmacological potential of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate:
Table 1: Summary of Pharmacological Studies
Case Studies
Case Study 1: Antiviral Efficacy Against HBV
A study published in a patent document highlighted the compound's efficacy in reducing HBV DNA levels in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This positions Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate as a candidate for further development as an antiviral agent targeting HBV .
Case Study 2: Analgesic Effects
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups. The analgesic effect was attributed to modulation of pain pathways, although the exact mechanisms remain to be fully elucidated .
Case Study 3: Antioxidant Activity
In vitro assays showed that Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate significantly increased cell survival rates when exposed to oxidative stressors. This suggests potential applications in protective therapies against oxidative damage in various diseases .
Q & A
Q. How are multi-component reactions (e.g., Biginelli) applied to synthesize related heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
